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Compound of Interest

Compound Name: Nitroso-2-methylmorpholine

CAS No.: 92071-38-0

Cat. No.: B13620605

Get Quote

Chemical Identity and Toxicological
Classification
Nitroso-2-methylmorpholine (CAS: 75881-16-2 / 92071-38-0) is a heterocyclic N-nitrosamine

characterized by a morpholine ring substituted with a methyl group at the C2 position and a

nitroso group at the N4 position[1]. Toxicological evaluations classify it under GHS hazard

statements H341 (Suspected of causing genetic defects) and H351 (Suspected of causing

cancer)[1]. In vivo mammalian models demonstrate its potent carcinogenicity; for instance, oral

administration in Syrian golden hamsters selectively induces aggressive tumors in the nasal

cavity and liver[2].

Mechanistic Pathway of Genotoxicity
The genotoxicity of Nitroso-2-methylmorpholine is not intrinsic to the parent molecule; rather,

it requires cytochrome P450 (CYP450)-mediated metabolic activation[3].

Causality of Toxicity: The primary mechanism involves alpha-hydroxylation at the carbon atoms

adjacent to the N-nitroso group (C3 or C5 of the morpholine ring)[3]. This enzymatic oxidation
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generates an unstable alpha-hydroxy intermediate that spontaneously undergoes ring cleavage

and dealkylation. The resulting alkyldiazonium ion is a highly reactive electrophile. Because

DNA is rich in nucleophilic centers (such as the N7 and O6 positions of guanine), the

diazonium ion rapidly alkylates these sites, forming bulky DNA adducts[2]. If these adducts

evade nucleotide excision repair (NER) or direct reversal mechanisms, they induce mispairing

during DNA replication, leading to permanent missense mutations and subsequent

carcinogenesis[2].
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Metabolic activation pathway of Nitroso-2-methylmorpholine leading to DNA alkylation.

Mutagenicity Testing: The Enhanced Ames Protocol
Standard OECD 471 Ames tests often yield false negatives for N-nitrosamines due to

inadequate metabolic activation conditions. To accurately assess the mutagenicity of Nitroso-
2-methylmorpholine, an enhanced protocol is required[4].

Protocol: Enhanced Bacterial Reverse Mutation Assay

Strain Selection: Utilize Salmonella typhimurium TA1535 and Escherichia coli WP2 uvrA

(pKM101). Causality: These strains are specifically sensitive to base-pair substitutions (e.g.,

G:C to A:T transitions) caused by alkylating agents, whereas frameshift strains (TA98) lack

sensitivity to diazonium-induced damage[4].

Metabolic Activation System (S9 Mix): Prepare a 30% Hamster Liver S9 fraction rather than

the standard 10% Rat Liver S9. Causality: Hamster liver homogenates possess a

significantly higher titer of the specific CYP450 isoforms (e.g., CYP2A6, CYP2E1) required to

efficiently alpha-hydroxylate complex cyclic nitrosamines[4].

Pre-incubation Phase: Combine the test article, bacterial suspension, and S9 mix, and

incubate at 37°C for 30 minutes prior to adding the top agar. Causality: Liquid pre-incubation

maximizes the contact time between the short-lived diazonium electrophiles and the bacterial

DNA before the intermediate degrades in the agar matrix[4].
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Plating and Incubation: Pour the mixture onto minimal glucose agar plates and incubate for

48-72 hours at 37°C.

System Validation: The assay acts as a self-validating system only if the concurrent positive

control (e.g., N-Nitrosodimethylamine, NDMA) demonstrates a ≥3-fold increase in revertant

colonies over the vehicle control, confirming the efficacy of the hamster S9 batch[4].
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Enhanced Ames test workflow optimized for N-nitrosamine mutagenicity detection.

Regulatory Framework and Acceptable Intake (AI)
Regulatory agencies, including the FDA and EMA, enforce strict Acceptable Intake (AI) limits

for nitrosamines to restrict lifetime excess cancer risk to 1 in 100,000[3].

For well-characterized nitrosamines, limits are derived from robust animal TD50 data. For

instance, the AI for the structurally related N-Nitrosomorpholine (NMOR) is set at 127 ng/day[5],

[6]. However, for emerging impurities like Nitroso-2-methylmorpholine that may lack

exhaustive compound-specific carcinogenicity data, regulatory bodies employ the Carcinogenic

Potency Categorization Approach (CPCA)[7]. The CPCA assigns a potency category based on

the count of alpha-hydrogens and the presence of activating/deactivating structural features
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(such as steric hindrance from the C2-methyl group or the electron-withdrawing beta-oxygen in

the morpholine ring)[7].

Quantitative Comparison of Nitrosamine AI Limits

Compound
CAS Registry
Number

Target Organs (In
Vivo Models)

Regulatory
Acceptable Intake
(AI)

N-

Nitrosodimethylamine

(NDMA)

62-75-9 Liver, Kidney 96 ng/day[2]

N-Nitrosodiethylamine

(NDEA)
55-18-5 Liver, Esophagus 26.5 ng/day[2]

N-Nitrosomorpholine

(NMOR)
59-89-2 Liver, Nasal Cavity 127 ng/day[5]

Nitroso-2-

methylmorpholine
75881-16-2 Liver, Nasal Cavity

Derived via CPCA /

Read-across*

*Note: In the absence of direct TD50 data, the limit for Nitroso-2-methylmorpholine is

extrapolated using structural read-across to NMOR or calculated via the CPCA framework[7].

Analytical Quantification Protocol (LC-MS/MS)
To ensure compliance with AI limits, ultra-sensitive analytical methods are required. The

following LC-MS/MS protocol provides a self-validating framework for detecting Nitroso-2-
methylmorpholine at parts-per-billion (ppb) levels.

Step-by-Step Methodology:

Sample Preparation & Isotope Dilution: Dissolve the drug substance in a suitable diluent

(e.g., 5% methanol in water). Spike the sample with an isotopically labeled internal standard

(e.g., NMOR-d8). Causality: The internal standard co-elutes with the target analyte, perfectly

correcting for matrix-induced ion suppression and extraction losses, ensuring absolute

quantitative trustworthiness.
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Chromatographic Separation: Inject 10 µL onto a superficially porous C18 column (e.g., 2.1 x

100 mm, 2.7 µm). Run a gradient elution using Mobile Phase A (0.1% Formic Acid in Water)

and Mobile Phase B (0.1% Formic Acid in Methanol). Causality: The C18 stationary phase

effectively retains the polar morpholine ring, while the superficially porous particles provide

high theoretical plate counts for sharp peak shapes.

Ionization and Detection: Utilize Atmospheric Pressure Chemical Ionization (APCI) in positive

mode. Causality: APCI is less susceptible to matrix effects and signal quenching than

Electrospray Ionization (ESI) for low-molecular-weight, neutral nitrosamines.

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions

for Nitroso-2-methylmorpholine (e.g., [M+H]+ -> specific fragment).

System Suitability: The run is validated only if the signal-to-noise (S/N) ratio of the Limit of

Quantitation (LOQ) standard is ≥10:1, and the recovery of spiked quality control (QC)

samples falls strictly within 80–120%.

Conclusion
Nitroso-2-methylmorpholine is a confirmed genotoxic impurity requiring rigorous control in

pharmaceutical manufacturing. Its ability to undergo CYP450-mediated alpha-hydroxylation

makes it a potent DNA-alkylating agent. Drug development professionals must leverage

enhanced mutagenicity assays, apply CPCA regulatory frameworks, and deploy robust LC-

MS/MS methodologies to mitigate its risk and ensure patient safety.
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Approach (CPCA)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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